Bienvenue dans la boutique en ligne BenchChem!

B 746

Mycobacteriology Toxicology Riminophenazine

B 746 (CAS 103051-26-9), also known as B746 or N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, is a synthetic riminophenazine derivative and a structural analog of clofazimine (CFM). As a member of the riminophenazine class, it shares the core phenazine scaffold but incorporates specific ethylimino and chlorophenyl substituents that distinguish it from the parent compound.

Molecular Formula C26H20Cl2N4
Molecular Weight 459.4 g/mol
CAS No. 103051-26-9
Cat. No. B1667693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB 746
CAS103051-26-9
SynonymsB 746
B-746
B746
N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
Molecular FormulaC26H20Cl2N4
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
InChIInChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3
InChIKeyBYKKMDXGWCEUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





B 746 (CAS 103051-26-9): A Clofazimine Analog with Differentiated Anti-Mycobacterial Profile


B 746 (CAS 103051-26-9), also known as B746 or N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, is a synthetic riminophenazine derivative and a structural analog of clofazimine (CFM) [1]. As a member of the riminophenazine class, it shares the core phenazine scaffold but incorporates specific ethylimino and chlorophenyl substituents that distinguish it from the parent compound [2]. This compound was developed as part of a medicinal chemistry program aimed at identifying agents with improved activity against Mycobacterium species, particularly those exhibiting multi-drug resistance, and with an improved side-effect profile [3].

Why B 746 Cannot Be Substituted with Generic Clofazimine in Specialized Anti-Mycobacterial Research


While clofazimine is the established lead riminophenazine, its clinical utility is constrained by two major limitations: the induction of pronounced skin pigmentation and variable efficacy against drug-resistant Mycobacterium tuberculosis strains [1]. As a direct structural analog, B 746 was designed to address these specific shortcomings. Evidence from head-to-head studies demonstrates that B 746 possesses a quantitatively differentiated activity spectrum, exhibiting superior potency against certain drug-resistant M. tuberculosis strains while simultaneously mitigating the pigmentation burden in vivo [2][3]. Consequently, in research settings focused on drug-resistant tuberculosis or studies of riminophenazine-induced pigmentation mechanisms, the substitution of B 746 with generic clofazimine would invalidate the specific biological or toxicological readouts being investigated, as the compounds are not functionally interchangeable in these critical dimensions.

Quantitative Differentiation Guide: B 746 vs. Clofazimine and Other Riminophenazines


Reduced Pigmentation: A Key Differentiator from Clofazimine in In Vivo Models

A primary limitation of clofazimine therapy is the induction of skin and organ pigmentation. Comparative in vivo studies explicitly note that treatment with B 746 resulted in 'less pigmentation in internal organs' when directly compared to clofazimine (CFM) in a C57BL/6 mouse model of experimental tuberculosis [1]. Furthermore, a comprehensive review of the riminophenazine class highlights that newer analogs, specifically naming B 746 and B 4157, 'produced less skin pigmentation' than the lead compound, which is identified as 'the main drawback of this group of compounds' [2].

Mycobacteriology Toxicology Riminophenazine

Superior In Vitro Activity Against Drug-Resistant M. tuberculosis Strains

In a direct comparative study of clofazimine and nine of its chemical analogues against M. tuberculosis, B 746 and another analog (B 4101) demonstrated 'better activity than CFM against six drug-susceptible and nine single/multiple drug-resistant M. tuberculosis strains' [1]. While exact MIC values are not specified in the abstract, the study clearly establishes a rank-order potency advantage for B 746 over clofazimine against a panel of clinically relevant, drug-resistant isolates. This finding is corroborated by a separate analysis which states that B 746 and B 4101 'had better activity than CFM against six drug-susceptible and nine single/multiple drug-resistant M. tuberculosis strains' [2].

Drug Discovery Antimicrobial Resistance Tuberculosis

Marginally Enhanced Intracellular Activity Against M. tuberculosis in Macrophages

The ability of a drug to penetrate macrophages and exert activity against intracellular pathogens is a crucial determinant of efficacy against mycobacteria. In a head-to-head comparison using J774A.1 macrophages, a murine cell line, B 746 'showed slightly better activity than CFM against intracellular M. tuberculosis' [1]. This indicates a potential, albeit modest, advantage in targeting the intracellular reservoir of the pathogen. The study also confirmed that B 746 was 'comparable to CFM in its in vivo activity' in the same report, suggesting that the in vitro intracellular advantage translates to non-inferiority in the whole animal model [1].

Cell Biology Host-Pathogen Interactions Tuberculosis

Inferior Efficacy in MAC Infection Models Compared to Clofazimine

In contrast to its performance against M. tuberculosis, B 746 demonstrates a less favorable profile against the Mycobacterium avium complex (MAC). A direct comparison in a beige mouse model of disseminated MAC infection revealed that B 746, administered at its optimal dose of 20 mg/kg, 'proved to be inferior to clofazimine, given at the same dose' [1]. Additionally, combination therapy studies showed that B 746 'proved to be inferior when given along with either clofazimine or streptomycin' and 'did not improve the chemotherapeutic efficacy of streptomycin-clofazimine combination' in treating established MAC infections [1]. This differential activity profile underscores that B 746 is not a universal substitute for clofazimine but rather a compound with a distinct spectrum of activity.

Mycobacterium avium In Vivo Pharmacology Antimicrobial Therapy

Optimal Scientific and Industrial Use Cases for B 746 (CAS 103051-26-9)


Structure-Activity Relationship (SAR) Studies on Riminophenazine Pigmentation

B 746 is an essential tool compound for medicinal chemistry and toxicology groups investigating the structural determinants of riminophenazine-induced skin and organ pigmentation. As a clofazimine analog that produces 'less pigmentation in internal organs' in comparative in vivo studies [1], it serves as a critical 'negative control' or a 'lead' for understanding how specific substitutions on the phenazine core (such as the ethylimino group) can mitigate this dose-limiting side effect. Researchers can use B 746 to dissect the molecular pathways of pigmentation, which are distinct from anti-mycobacterial activity, thereby enabling the rational design of next-generation riminophenazines with improved safety profiles.

Development of Targeted Therapies for Multi-Drug Resistant Tuberculosis (MDR-TB)

Given the evidence that B 746 and related analogs 'had better activity than CFM against six drug-susceptible and nine single/multiple drug-resistant M. tuberculosis strains' [2], this compound is a high-value research reagent for academic and industrial groups developing novel combination regimens for drug-resistant TB. It can be used as a reference compound in high-throughput screening (HTS) assays to identify new chemical entities with similar or improved potency against resistant clinical isolates, or as a building block for synthesizing further optimized analogs aimed at overcoming MDR-TB.

Investigating Intracellular Pharmacodynamics and Macrophage Penetration

The finding that B 746 'showed slightly better activity than CFM against intracellular M. tuberculosis in J774A.1 macrophages' [2] positions it as a useful probe for cell biology and pharmacology studies focused on host-pathogen interactions. Scientists can use B 746 to calibrate assays measuring drug accumulation, retention, and efficacy within the phagolysosomal compartment of macrophages. This is particularly valuable for understanding how subtle structural changes to the riminophenazine scaffold influence passive diffusion, active transport, or sequestration within this subcellular niche, which is the primary site of mycobacterial persistence.

A Comparator Tool for Differentiating Anti-MAC vs. Anti-TB Drug Discovery Programs

B 746's contrasting efficacy profiles—being inferior to clofazimine against M. avium complex (MAC) in beige mice [3] but superior against drug-resistant M. tuberculosis strains [2]—make it an invaluable comparator compound. In industrial drug discovery programs, B 746 can be used as a 'specificity control' to validate that a screening cascade is selectively enriching for compounds with anti-TB activity rather than broad anti-mycobacterial activity. Its inclusion in test panels helps differentiate hit compounds that are truly optimized for M. tuberculosis from those that are simply general anti-mycobacterial agents, thereby improving the precision and relevance of the drug discovery funnel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for B 746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.